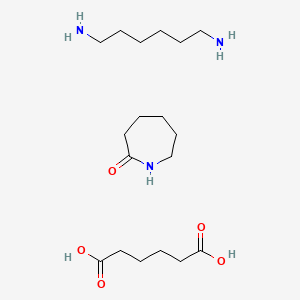

Hexanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine

概述

描述

Hexanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine is a polymer formed from hexanedioic acid (also known as adipic acid), hexahydro-2H-azepin-2-one (also known as caprolactam), and 1,6-hexanediamine . It is used as a component of multi-layer films intended to contact food .

科学研究应用

Asymmetric Polymers and Optical Properties

- Asymmetric Polymers : Hexahydro-2H-azepin-2-one, when used as a monomer, contributes to the creation of asymmetric polymers. These polymers exhibit unique conformational properties due to the interaction between side chains and the polymer backbone, impacting their optical properties. Such polymers, including those resembling nylon 6, can have their properties systematically modified through the nature and position of the lactam substituent (Overberger et al., 1972).

Polymer Synthesis and Modification

- Highly Branched Polymers : Hexanedioic acid is a key component in creating highly branched polymers. These polymers, developed through multicomponent polymerization, can have their branching and functionalization degrees adjusted for specific applications (Deng et al., 2014).

- Polyamide Synthesis : The combination of hexanedioic acid with hexahydro-2H-azepin-2-one and 1,6-hexanediamine facilitates the synthesis of various polyamides. These polymers can be tailored for different industrial applications, including plastics, textiles, and membranes (Peng et al., 2018).

Hydrogen Bonding in Polyamides

- Molecular Interactions : The extent of hydrogen bonding in polyamides made from these compounds is critical in determining their melting points and overall properties. This understanding is essential in designing polymers with desired thermal and mechanical characteristics (Korshak & Frunze, 1955).

Bio-Based Adipic Acid Production

- Sustainable Alternatives : Research into producing bio-based adipic acid from renewable oils presents a sustainable alternative to petrochemical sources. This approach is significant for industries like nylon manufacturing, offering environmental benefits and cost-effectiveness (Beardslee & Picataggio, 2012).

Photodegradable and Responsive Polymers

Photodegradable Polymers : Innovative approaches have been developed to create photodegradable polymers that can form reactive micropatterns. These polymers incorporate functional groups that allow for post-synthesis modification and have potential applications in areas like controlled substance release (Li et al., 2014).

H2O2-Responsive Polymers : Research has led to the development of H2O2-cleavable poly(ester-amide)s. These polymers degrade in response to hydrogen peroxide, making them useful for applications like drug delivery systems (Cui et al., 2017).

属性

IUPAC Name |

azepan-2-one;hexane-1,6-diamine;hexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2.C6H11NO.C6H10O4/c7-5-3-1-2-4-6-8;8-6-4-2-1-3-5-7-6;7-5(8)3-1-2-4-6(9)10/h1-8H2;1-5H2,(H,7,8);1-4H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYHIGCKINZLPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)NCC1.C(CCCN)CCN.C(CCC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54190-66-8 | |

| Record name | Hexanedioic acid, compd. with 1,6-hexanediamine (1:1), polymer with hexahydro-2H-azepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54190-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nylon 6/66 | |

CAS RN |

24993-04-2 | |

| Record name | Nylon 6/66 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24993-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nylon 6:66 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024993042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

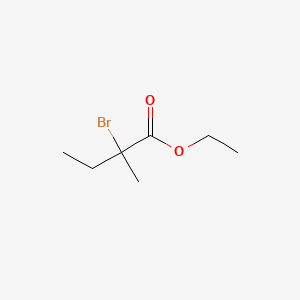

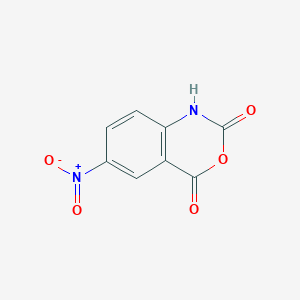

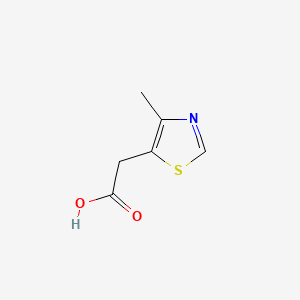

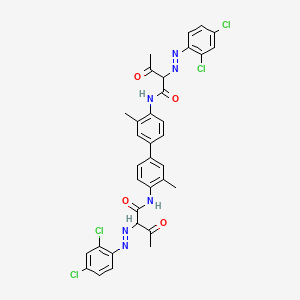

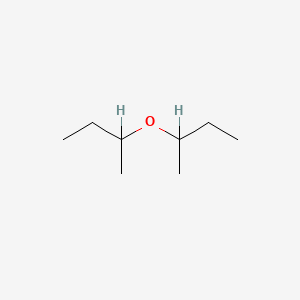

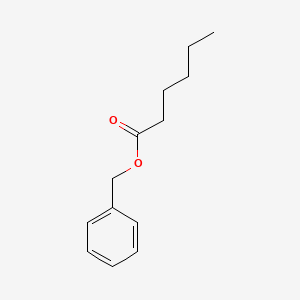

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2,2'-Bi-1H-indene]-1,1'-dione, 2,2',3,3'-tetrahydro-2,2',3,3,3',3'-hexahydroxy-](/img/structure/B1584599.png)

![2-Naphthalenecarboxamide, N-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B1584602.png)

![1,3-Benzenediamine, 4,4'-[(4-methyl-1,3-phenylene)bis(azo)]bis[6-methyl-](/img/structure/B1584609.png)